Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile
Overview
Description
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile is a bicyclic nitrile compound with a unique structure that has garnered interest in the field of organic synthesis and scientific research. Its molecular formula is C12H15N, and it has a molecular weight of 173.25 g/mol
Preparation Methods
The synthesis of Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile can be compared with other similar compounds, such as:
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetic acid: This compound has a similar tricyclic structure but with an acetic acid functional group instead of a nitrile group.
Tricyclo[4.2.2.2 2,5]dodeca-1,3,5,7,9,11-hexaene: Another tricyclic compound with a different arrangement of double bonds. The uniqueness of this compound lies in its specific nitrile functional group and the resulting chemical properties.
Properties
IUPAC Name |
2-(2-adamantylidene)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXMVAENZWIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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